

Oditrasertib: A Technical Guide to RIPK1 Inhibition in Cell Death Pathways

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Compound of Interest		
Compound Name:	Oditrasertib	
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Executive Summary

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator at the crossroads of inflammation, cell survival, and programmed cell death. Its kinase activity is a key driver of necroptosis, a pro-inflammatory form of regulated cell death implicated in a variety of human pathologies. **Oditrasertib** (also known as SAR443820 or DNL788) is a potent, selective, and brain-penetrant small molecule inhibitor of RIPK1 kinase activity.[1][2] This document provides a detailed technical overview of the mechanism of action of **Oditrasertib**, its role in modulating cell death pathways, relevant experimental methodologies, and a summary of its clinical development. While promising in preclinical studies, **Oditrasertib** has faced significant challenges in clinical trials, leading to the discontinuation of its development for several neurodegenerative diseases.[3][4][5]

The Role of RIPK1 in Cell Death and Survival

RIPK1 is a serine/threonine kinase that functions as a molecular scaffold and a kinase, playing a dual role in determining cell fate upon activation of death receptors, such as Tumor Necrosis Factor Receptor 1 (TNFR1).[6][7][8] RIPK1 contains an N-terminal kinase domain, an intermediate domain with a RIP homotypic interaction motif (RHIM), and a C-terminal death domain (DD).[8] These domains allow it to participate in distinct protein complexes that dictate whether a cell survives or undergoes apoptosis or necroptosis.



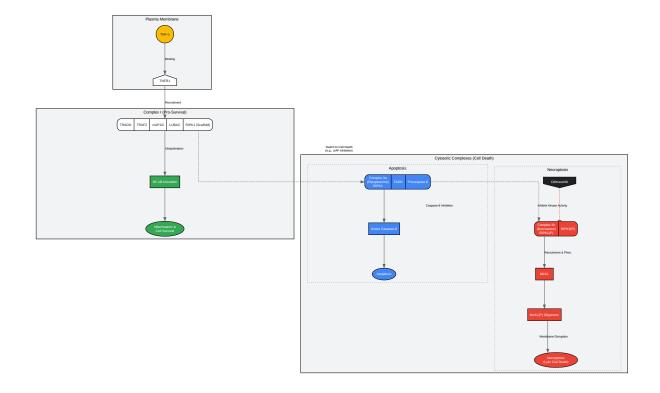
- Survival (Complex I): Upon TNF-α binding to TNFR1, RIPK1 is recruited to the receptor to form a plasma membrane-bound complex known as Complex I.[9][10] In this complex, RIPK1 primarily functions as a scaffold. It undergoes ubiquitination by cellular inhibitor of apoptosis proteins (cIAPs), which leads to the recruitment of downstream kinases that activate the NF-κB and MAPK signaling pathways, promoting the expression of pro-survival and pro-inflammatory genes.[7][9][10]
- Apoptosis (Complex IIa): If the pro-survival signaling from Complex I is compromised (e.g., through inhibition or degradation of cIAPs), RIPK1 can dissociate from the membrane and form a cytosolic complex called Complex IIa (or the "ripoptosome"). This complex consists of RIPK1, FADD, and Procaspase-8. The proximity of Procaspase-8 molecules leads to their auto-activation, initiating the caspase cascade and resulting in apoptosis.[11][12]
- Necroptosis (Complex IIb): When Caspase-8 is inhibited or absent, RIPK1's kinase activity becomes dominant. Activated RIPK1 interacts with RIPK3 via their RHIM domains to form the "necrosome," or Complex IIb.[10][13] RIPK1 and RIPK3 then phosphorylate each other, leading to the recruitment and phosphorylation of the pseudokinase Mixed Lineage Kinase Domain-Like (MLKL).[10] Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it disrupts membrane integrity, leading to lytic cell death, or necroptosis. [14][15] This form of cell death is highly immunogenic due to the release of damage-associated molecular patterns (DAMPs).[13][15]

Oditrasertib: Mechanism of Action

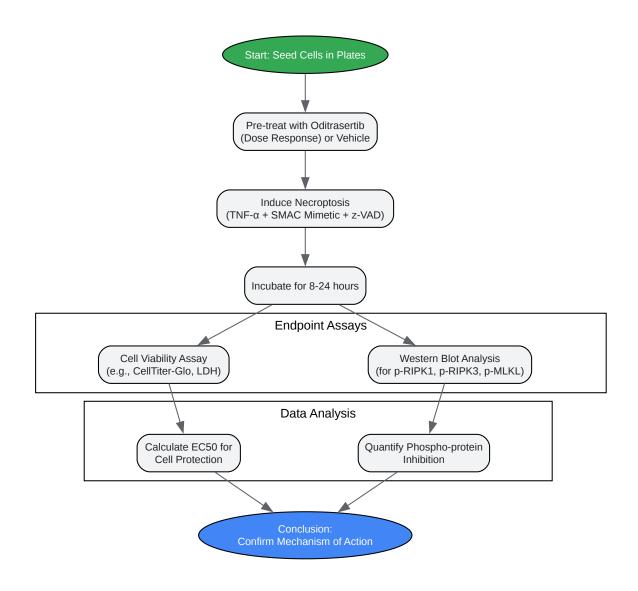
Oditrasertib is a selective, reversible inhibitor that targets the kinase function of RIPK1.[2] By binding to the kinase domain, Oditrasertib prevents the autophosphorylation of RIPK1 and its subsequent phosphorylation of RIPK3. This action directly blocks the formation and activation of the necrosome (Complex IIb), thereby inhibiting the execution of the necroptotic cell death pathway. It is important to note that Oditrasertib does not affect the scaffold function of RIPK1 in Complex I, which is crucial for NF-kB activation and cell survival. This selectivity allows it to specifically target pathological necroptosis without broadly compromising cellular survival signals.

The following diagram illustrates the RIPK1 signaling pathway and the point of intervention by **Oditrasertib**.









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